Acantrifoside E
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Overview
Description
Acantrifoside E is a phenylpropanoid glycoside isolated from the stem bark of Acanthopanax trifoliatus, a plant belonging to the Araliaceae family. This compound is known for its unique chemical structure, which includes a glucopyranosyl moiety attached to a dimethoxypropenylphenol core . Acanthopanax trifoliatus is traditionally used in Southeast Asian folk medicine for its ginseng-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acantrifoside E involves the glycosylation of 2,6-dimethoxy-4-propenylphenol with a suitable glucopyranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from the stem bark of Acanthopanax trifoliatus. The process involves drying and powdering the bark, followed by extraction with ethanol or methanol. The extract is then purified using column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Acantrifoside E undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The double bond in the propenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropanoid glycosides.
Substitution: Various substituted phenylpropanoid glycosides.
Scientific Research Applications
Acantrifoside E has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and phenylpropanoid biosynthesis.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and as a natural antioxidant.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Acantrifoside E exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Additionally, it scavenges free radicals, thereby reducing oxidative stress in cells .
Comparison with Similar Compounds
Acantrifoside F: Another phenylpropanoid glycoside from Acanthopanax trifoliatus with similar structural features but different biological activities.
Eleutheroside E: A related compound with known antioxidant properties.
Quercitrin: A flavonoid glycoside with antioxidant and anti-inflammatory effects
Uniqueness: Acantrifoside E is unique due to its specific glycosylation pattern and the presence of a dimethoxypropenylphenol core. This structural uniqueness contributes to its distinct biological activities, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C17H24O8 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1 |
InChI Key |
ZDLGCAQIENQSSF-QIQYSRIJSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origin of Product |
United States |
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